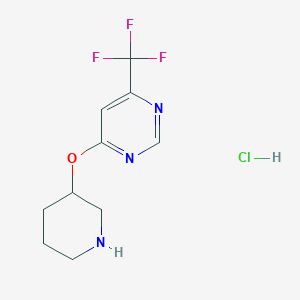
4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Molecular Studies
Synthesis of Potent Deoxycytidine Kinase Inhibitors : A key intermediate in the synthesis of potent deoxycytidine kinase inhibitors is 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine. Its practical synthesis offers an economical alternative for the preparation of these inhibitors (Zhang et al., 2009).
Antibacterial Activity of Piperidine-Containing Pyrimidine Derivatives : Piperidine containing pyrimidine imines and thiazolidinones, synthesized through microwave-assisted methods, have shown significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Quantum Chemical and Molecular Dynamics in Corrosion Inhibition : Piperidine derivatives have been studied for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Medicinal Chemistry and Pharmacology
Dipeptidyl Peptidase IV Inhibitor : PF-00734200, a dipeptidyl peptidase IV inhibitor for treating type 2 diabetes, involves the metabolism of a pyrimidine derivative. It highlights the role of piperidine and pyrimidine structures in medicinal chemistry (Sharma et al., 2012).
Antimicrobial Agents : Synthesized 2-piperidinomethylamino pyrimidines have shown significant antimicrobial activities, indicating the utility of these compounds in developing new antimicrobial agents (Imran, Alam, & Abida, 2016).
Structural and Electronic Analysis
- Structural Analysis of Anticonvulsant Drugs : The crystal structures of anticonvulsant compounds with piperidine and pyrimidine structures have been analyzed, providing insights into their structural and electronic properties (Georges et al., 1989).
properties
IUPAC Name |
4-piperidin-3-yloxy-6-(trifluoromethyl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O.ClH/c11-10(12,13)8-4-9(16-6-15-8)17-7-2-1-3-14-5-7;/h4,6-7,14H,1-3,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQXAGQOJXYQIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=NC(=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2373575.png)

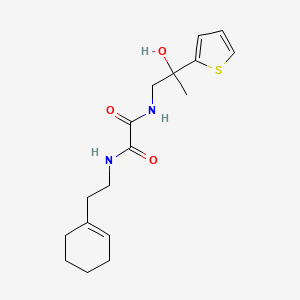
![2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2373580.png)
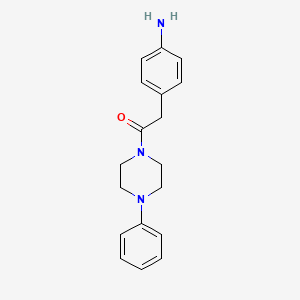
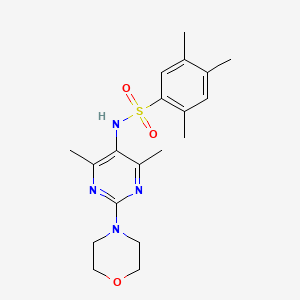
![N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B2373587.png)
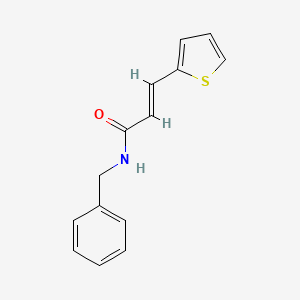
![4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2373590.png)
![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2373592.png)
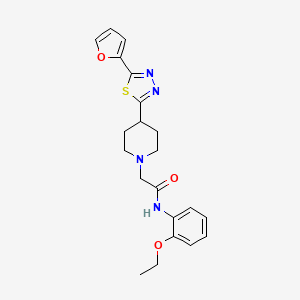
![N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2373595.png)

![4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2373597.png)